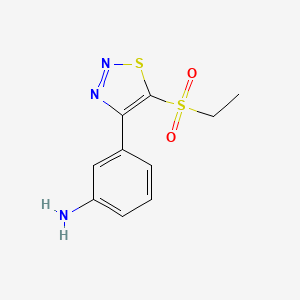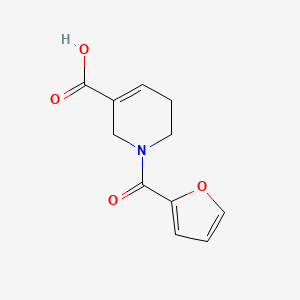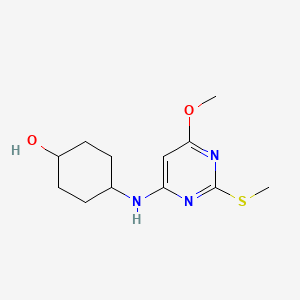![molecular formula C13H7ClFN3O B11796806 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11796806.png)
4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-2-(3-fluorofenil)pirazolo[1,5-a]pirazina-3-carbaldehído es un compuesto heterocíclico que presenta un núcleo pirazolo[1,5-a]pirazina con sustituyentes cloro y fluorofenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Cloro-2-(3-fluorofenil)pirazolo[1,5-a]pirazina-3-carbaldehído típicamente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común involucra la reacción de 3-fluorobenzaldehído con 4-cloropirazol en presencia de una base, seguida de ciclización para formar el sistema de anillo pirazolo[1,5-a]pirazina . Las condiciones de reacción a menudo incluyen el uso de solventes como dimetilformamida (DMF) y catalizadores como sales de paladio o cobre.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala, con optimizaciones para rendimiento y pureza. Técnicas como la síntesis de flujo continuo y el monitoreo automatizado de reacciones se pueden emplear para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Cloro-2-(3-fluorofenil)pirazolo[1,5-a]pirazina-3-carbaldehído experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El grupo aldehído se puede reducir a un alcohol utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Los sustituyentes cloro y flúor pueden sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en solución acuosa.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Aminas en presencia de una base como trietilamina.
Productos principales
Oxidación: 4-Cloro-2-(3-fluorofenil)pirazolo[1,5-a]pirazina-3-ácido carboxílico.
Reducción: 4-Cloro-2-(3-fluorofenil)pirazolo[1,5-a]pirazina-3-metanol.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-Cloro-2-(3-fluorofenil)pirazolo[1,5-a]pirazina-3-carbaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: Se explora como un compuesto líder en el descubrimiento de fármacos para apuntar a enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas únicas.
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-2-(3-fluorofenil)pirazolo[1,5-a]pirazina-3-carbaldehído involucra su interacción con objetivos moleculares como enzimas o receptores. Por ejemplo, puede inhibir quinasas específicas uniéndose a sus sitios activos, bloqueando así su actividad y afectando las vías de señalización celular . Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Pirazolo[3,4-d]pirimidina: Otro compuesto heterocíclico con características estructurales y aplicaciones similares en química medicinal.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Conocido por su uso como inhibidor de quinasas en la investigación del cáncer.
Pirazolo[1,5-a]pirimidina: Se utiliza en el desarrollo de sondas fluorescentes y materiales.
Unicidad
4-Cloro-2-(3-fluorofenil)pirazolo[1,5-a]pirazina-3-carbaldehído es único debido a su patrón de sustitución específico, que confiere reactividad química y actividad biológica distintas. La presencia de ambos grupos cloro y fluorofenilo aumenta su potencial para diversas aplicaciones en varios campos de investigación.
Propiedades
Fórmula molecular |
C13H7ClFN3O |
|---|---|
Peso molecular |
275.66 g/mol |
Nombre IUPAC |
4-chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C13H7ClFN3O/c14-13-12-10(7-19)11(17-18(12)5-4-16-13)8-2-1-3-9(15)6-8/h1-7H |
Clave InChI |
NJUDQEFBXRGQSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NN3C=CN=C(C3=C2C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



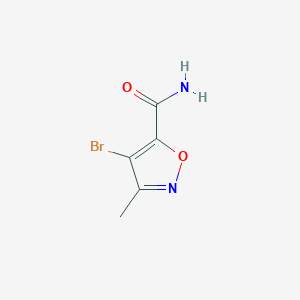
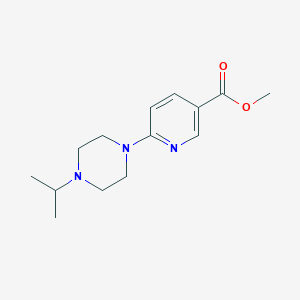


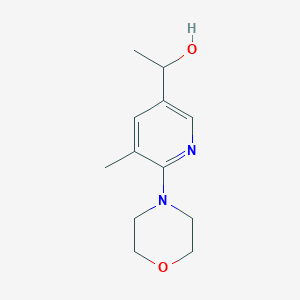
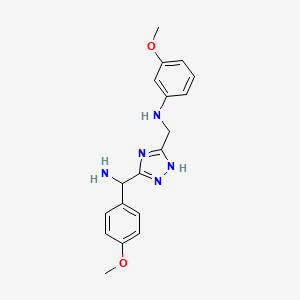
![6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796758.png)


